molecular formula C17H15N3O3S B11285261 4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11285261
M. Wt: 341.4 g/mol
InChI Key: BOINCDMVTSXBBF-UHFFFAOYSA-N
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Description

4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, quinine.

    Thiazole Derivatives: Such as thiamine, ritonavir.

Uniqueness

The uniqueness of 4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other quinoline or thiazole derivatives.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C17H15N3O3S/c1-3-8-20-12-7-5-4-6-11(12)14(21)13(16(20)23)15(22)19-17-18-9-10(2)24-17/h3-7,9,21H,1,8H2,2H3,(H,18,19,22)

InChI Key

BOINCDMVTSXBBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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